molecular formula C39H32O15 B1640180 Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside CAS No. 121651-61-4

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Cat. No.: B1640180
CAS No.: 121651-61-4
M. Wt: 740.7 g/mol
InChI Key: YXXQUJGFZPLXJV-AIBWQOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . Its primary targets are the cells in the CNS, particularly the neurons .

Mode of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside interacts with its targets, the neurons, by stabilizing the mitochondrial membrane and decreasing reactive oxygen species . This interaction results in neuroprotective effects .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and mitochondrial stability . By stabilizing the mitochondrial membrane and reducing reactive oxygen species, Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can prevent neuronal damage and promote neuronal health .

Pharmacokinetics

The absorption of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside from the gastrointestinal tract into the blood and then across the blood–brain barrier (BBB) is a crucial aspect of its pharmacokinetics . The compound is found to be completely absorbed in the intestines of rats, and the absorption process follows the first-order kinetics . It can pass through the BBB with passive diffusion .

Result of Action

The molecular and cellular effects of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside’s action include the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species . These effects contribute to its neuroprotective properties, making it a potential drug for the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound’s absorption from the gastrointestinal tract and transport across the BBB can be affected by factors such as diet and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with glucose derivatives under specific reaction conditions. The process may include the use of catalysts such as acids or enzymes to facilitate the glycosylation reaction. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .

Scientific Research Applications

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study flavonoid chemistry and glycosylation reactions.

    Biology: The compound is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown potential anticancer, neuroprotective, and cardioprotective effects, making it a candidate for drug development.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside (KOG) is a flavonoid glycoside derivative of kaempferol, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of KOG, supported by relevant data tables and research findings.

  • Molecular Formula : C39H32O15
  • Molecular Weight : 740.67 g/mol
  • CAS Number : 121651-61-4
  • Density : 1.63 g/cm³ (predicted)
  • Boiling Point : 1043.3 ± 65.0 °C (predicted) .

Antioxidant Activity

KOG exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In laboratory studies, KOG has been shown to:

  • Reduce Reactive Oxygen Species (ROS) : KOG treatment decreased ROS production in various cell models exposed to oxidative stress .
  • Enhance Antioxidant Enzymes : It significantly increased the activity of superoxide dismutase (SOD) and catalase, which are vital for cellular defense against oxidative damage .

Anti-inflammatory Effects

KOG also demonstrates anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that KOG can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
  • Fibrosis Reduction : In animal models, KOG administration led to a decrease in collagen synthesis and inflammatory markers in liver tissues, suggesting its potential in treating liver fibrosis .

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects:

  • Blood Glucose Regulation : KOG significantly lowered blood glucose levels in diabetic rat models when administered at doses of 10 and 20 mg/kg .
  • Improvement of Lipid Profiles : It also positively influenced lipid metabolism, reducing triglycerides and cholesterol levels .

Hepatoprotective Properties

KOG has shown promise in protecting liver function:

ActivityDose (mg/kg)Observed Outcome
Hepatoprotective250Reduced liver damage and inflammatory markers
10, 20Enhanced antioxidant enzyme levels
30Decreased levels of alanine aminotransferase (ALT)
500Inhibited collagen synthesis

This table summarizes key findings from studies assessing the hepatoprotective effects of KOG .

Gastroprotective Effects

In addition to its other activities, KOG has been noted for its gastroprotective properties:

  • Ulcer Prevention : In animal studies, KOG significantly reduced ulcer indices and protected gastric mucosa from lesions at doses ranging from 40 to 160 mg/kg .

The biological activities of KOG can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : KOG influences various signaling pathways involved in inflammation and cellular stress responses.
  • Antioxidant Defense Enhancement : By boosting the expression of antioxidant enzymes, KOG helps maintain redox balance within cells.
  • Inhibition of Pro-inflammatory Mediators : The compound effectively reduces the expression of genes associated with inflammation.

Case Studies and Research Findings

A study published in Molecules highlighted the protective effects of kaempferol derivatives against oxidative stress-induced damage in cells. Specifically, it demonstrated that KOG could mitigate mitochondrial dysfunction caused by H₂O₂ exposure, thereby preserving cellular integrity .

Another investigation focused on the antidiabetic effects of kaempferol derivatives isolated from Allium cepa, indicating that these compounds could lower blood glucose levels significantly in diabetic models .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQUJGFZPLXJV-AIBWQOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.